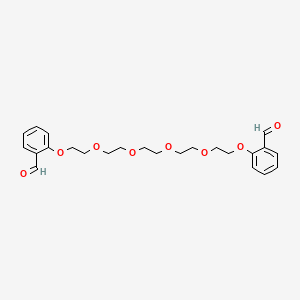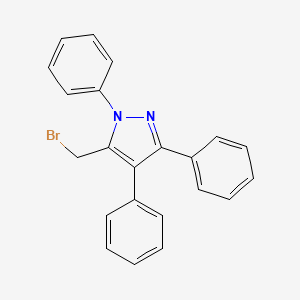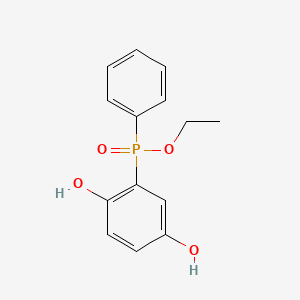
Cyclohexanamine, N-(1-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-Butyl)cyclohexanamine is an organic compound with the molecular formula C10H21N It is a secondary amine where the nitrogen atom is bonded to a cyclohexane ring and a sec-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(sec-Butyl)cyclohexanamine can be synthesized through several methods. One common method involves the reductive amination of cyclohexanone with sec-butylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) under mild conditions .
Industrial Production Methods
In industrial settings, N-(sec-Butyl)cyclohexanamine can be produced by the hydrogenation of aniline in the presence of cobalt or nickel-based catalysts. This method involves the complete hydrogenation of aniline to form cyclohexylamine, which is then alkylated with sec-butyl halides .
Analyse Des Réactions Chimiques
Types of Reactions
N-(sec-Butyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form primary amines.
Substitution: N-(sec-Butyl)cyclohexanamine can participate in nucleophilic substitution reactions, where the sec-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly employed.
Major Products Formed
Oxidation: N-(sec-Butyl)cyclohexanamine N-oxide.
Reduction: Cyclohexylamine and sec-butylamine.
Substitution: Various substituted cyclohexanamines depending on the substituent introduced.
Applications De Recherche Scientifique
N-(sec-Butyl)cyclohexanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: This compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism by which N-(sec-Butyl)cyclohexanamine exerts its effects involves its interaction with various molecular targets. As a secondary amine, it can form hydrogen bonds and interact with electrophilic centers in biological molecules. This interaction can lead to changes in the structure and function of these molecules, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A primary amine with a similar cyclohexane structure.
N-Butylcyclohexanamine: Similar to N-(sec-Butyl)cyclohexanamine but with a butyl group instead of a sec-butyl group.
4,4′-Methylenebis(N-sec-butylcyclohexanamine): A compound with two N-(sec-Butyl)cyclohexanamine units linked by a methylene bridge.
Uniqueness
N-(sec-Butyl)cyclohexanamine is unique due to its specific sec-butyl substitution, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
42966-62-1 |
|---|---|
Formule moléculaire |
C10H21N |
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
N-butan-2-ylcyclohexanamine |
InChI |
InChI=1S/C10H21N/c1-3-9(2)11-10-7-5-4-6-8-10/h9-11H,3-8H2,1-2H3 |
Clé InChI |
AAIPSHDQMADPTO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12896761.png)
![N-Butyl-5-chloroimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12896767.png)




![2-[[(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12896795.png)
![4-Ethoxy-6-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B12896805.png)
![1-[4-(4-Acetylbenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B12896807.png)




![2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol](/img/structure/B12896821.png)
